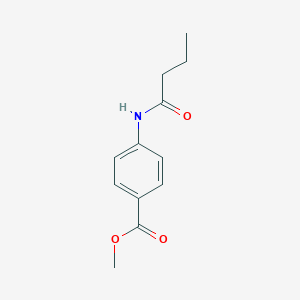

Methyl 4-(butanoylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl 4-(butanoylamino)benzoate |

InChI |

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16-2/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

RNUZJUNYRKTBMN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of Methyl 4-(butanoylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-(butanoylamino)benzoate. The document details a probable synthetic pathway, predicted spectroscopic data based on analogous compounds, and the logical workflow for its structural confirmation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a thorough analysis of the molecule's key identifying characteristics.

Introduction

Methyl 4-(butanoylamino)benzoate is an organic compound that incorporates an amide linkage and an ester functional group attached to a benzene ring. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate structural elucidation is paramount for its characterization and for ensuring the purity and identity of subsequent products in a synthetic route. This document outlines the methodologies and data interpretation integral to confirming the structure of methyl 4-(butanoylamino)benzoate.

Synthetic Pathway

The synthesis of methyl 4-(butanoylamino)benzoate can be achieved via the N-acylation of methyl 4-aminobenzoate with butanoyl chloride. This is a common and effective method for forming amide bonds. The reaction involves the nucleophilic attack of the amino group of methyl 4-aminobenzoate on the electrophilic carbonyl carbon of butanoyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Caption: Synthetic route to Methyl 4-(butanoylamino)benzoate.

Experimental Protocol (Proposed)

Materials:

-

Methyl 4-aminobenzoate

-

Butanoyl chloride

-

Pyridine (or triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate in anhydrous DCM.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add butanoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using a hexane/ethyl acetate solvent system.

Spectroscopic Data and Structural Elucidation

The structural confirmation of methyl 4-(butanoylamino)benzoate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butanoyl group, and the methyl ester protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~ 7.6 | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~ 7.5 | Singlet | 1H | N-H proton of the amide |

| ~ 3.8 | Singlet | 3H | -OCH₃ protons of the methyl ester |

| ~ 2.3 | Triplet | 2H | -CH₂- protons adjacent to the amide carbonyl |

| ~ 1.7 | Sextet | 2H | -CH₂- protons of the ethyl group |

| ~ 0.9 | Triplet | 3H | -CH₃ protons of the butanoyl group |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~ 172 | Carbonyl carbon of the amide |

| ~ 167 | Carbonyl carbon of the ester |

| ~ 143 | Aromatic carbon attached to the nitrogen |

| ~ 131 | Aromatic carbons ortho to the ester group |

| ~ 125 | Aromatic carbon attached to the ester group |

| ~ 119 | Aromatic carbons ortho to the amide group |

| ~ 52 | -OCH₃ carbon of the methyl ester |

| ~ 39 | -CH₂- carbon adjacent to the amide carbonyl |

| ~ 19 | -CH₂- carbon of the ethyl group |

| ~ 14 | -CH₃ carbon of the butanoyl group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch of the amide |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960, 2870 | Medium | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O stretch of the ester |

| ~ 1680 | Strong | C=O stretch of the amide (Amide I band) |

| ~ 1600, 1530 | Medium | Aromatic C=C stretch and N-H bend (Amide II band) |

| ~ 1280 | Strong | C-O stretch of the ester |

| ~ 1250 | Medium | C-N stretch of the amide |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Predicted) | Interpretation |

| 221 | [M]⁺, Molecular ion |

| 190 | [M - OCH₃]⁺ |

| 151 | [M - C₄H₇O]⁺ (from cleavage of the butanoyl group) |

| 120 | [H₂NC₆H₄CO]⁺ |

| 71 | [C₄H₇O]⁺ |

Logical Workflow for Structural Elucidation

The process of confirming the structure of a synthesized compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structural elucidation of a synthesized compound.

Conclusion

Physicochemical Properties of N-Acyl Amino Benzoates: A Technical Guide Featuring Methyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-acyl amino benzoates, with a specific focus on Methyl 4-acetamidobenzoate as a representative compound. Due to the limited availability of specific experimental data for Methyl 4-(butanoylamino)benzoate, this guide utilizes the closely related and well-characterized analog, Methyl 4-acetamidobenzoate, to illustrate the key physicochemical characteristics and experimental methodologies relevant to this class of compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For N-acyl amino benzoates, these properties are largely determined by the interplay between the aromatic ring, the amide linkage, and the ester group.

Structure and Identity

-

Chemical Name: Methyl 4-acetamidobenzoate

-

Synonyms: N-Acetyl-4-aminobenzoic acid methyl ester, Methyl p-acetamidobenzoate

-

CAS Number: 2719-29-1

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.19 g/mol [1]

-

Chemical Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 4-acetamidobenzoate.

| Property | Value | Source |

| Melting Point | 134-136 °C | Predicted |

| Boiling Point | 358.9±25.0 °C at 760 mmHg | Predicted |

| Solubility | Water: 1.45 g/L | Predicted |

| pKa (most acidic) | 12.87 (Amide N-H) | Predicted |

| pKa (most basic) | -1.7 (Ester carbonyl oxygen) | Predicted |

| LogP | 1.3 | Predicted |

Note: The values presented are predicted data from reputable chemical databases in the absence of extensive, experimentally verified results for this specific compound. These predictions offer a reliable starting point for research and development activities.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of pharmaceutical compounds. The following sections outline methodologies for the synthesis of Methyl 4-acetamidobenzoate and the determination of its key physicochemical properties.

Synthesis of Methyl 4-acetamidobenzoate

A common and effective method for the synthesis of Methyl 4-acetamidobenzoate is the acylation of Methyl 4-aminobenzoate with an acylating agent, such as acetyl chloride or acetic anhydride.

Reaction Scheme:

Synthesis of Methyl 4-acetamidobenzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Acetyl chloride

-

Pyridine (as a base to neutralize the HCl byproduct)

-

Dichloromethane (DCM) as a solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Methyl 4-aminobenzoate in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the flask in an ice bath.

-

Slowly add acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted acid and neutralize the pyridine hydrochloride salt.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of Methyl 4-acetamidobenzoate is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of n-Octanol/Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a traditional and reliable technique for its determination.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Methyl 4-acetamidobenzoate

-

Separatory funnel

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Prepare a stock solution of Methyl 4-acetamidobenzoate of a known concentration in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel.

-

Add an equal volume of the other solvent (n-octanol or water) to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of Methyl 4-acetamidobenzoate in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

While specific signaling pathways for Methyl 4-acetamidobenzoate are not extensively documented, N-acyl amino acids and related compounds are known to exhibit a range of biological activities. For instance, some N-acyl amino acids have been investigated for their roles in cellular signaling and have shown potential as modulators of various biological processes.

The general structure of N-acyl amino benzoates, with its amide linkage and aromatic core, makes them potential candidates for interacting with biological targets such as enzymes and receptors. The butanoyl group in Methyl 4-(butanoylamino)benzoate, for example, could influence its binding affinity and specificity compared to the acetyl group in the model compound.

Further research is warranted to elucidate the specific biological targets and signaling pathways of Methyl 4-(butanoylamino)benzoate and other N-acyl amino benzoates. A hypothetical workflow for investigating such biological activity is presented below.

Workflow for Investigating Biological Activity.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Methyl 4-acetamidobenzoate as a representative compound for the N-acyl amino benzoate class. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the field of drug discovery and development. While specific data for Methyl 4-(butanoylamino)benzoate remains limited, the information and methodologies presented here offer a solid foundation for its synthesis, characterization, and further investigation into its biological activities. As with any predictive data, experimental verification of the physicochemical properties of the specific compound of interest is highly recommended.

References

An In-depth Technical Guide to Methyl 4-(butanoylamino)benzoate and Related Compounds

This technical guide provides a comprehensive overview of Methyl 4-(butanoylamino)benzoate and its closely related chemical analogs. Due to the specificity of chemical nomenclature and CAS registration, the exact compound "Methyl 4-(butanoylamino)benzoate" is not readily found in chemical databases. However, several structurally similar compounds with significant applications in research and drug development are well-documented. This guide will focus on the following key compounds, providing their CAS numbers, properties, synthesis protocols, and relevant data in a structured format for researchers, scientists, and drug development professionals.

Identified Compounds and their CAS Numbers:

-

Methyl 4-(butanoylamino)-3-methylbenzoate: The most direct analog with a methyl substituent.

-

Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate: A nitrated analog, notable as a pharmaceutical intermediate.

-

Methyl 4-(butylamino)benzoate: An analog with a reduced amide linkage.

Methyl 4-(butanoylamino)-3-methylbenzoate

This compound, also known as N-butyryl-4-amino-3-methyl-benzoic acid methyl ester, is a key intermediate in the synthesis of various organic molecules.

Data Presentation

| Property | Value | Reference |

| CAS Number | 301533-59-5 (implied from synthesis literature) | [Synonyms: Methyl 4-butyramido-3-methylbenzoate, N-butyryl-4-amino-3-methyl-benzoic acid methyl ester] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Solid | [1] |

Experimental Protocols

Synthesis of Methyl 4-(butanoylamino)-3-methylbenzoate

A common synthesis route for this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[2] An alternative multi-step synthesis starting from o-toluidine is also documented, which is particularly advantageous for large-scale production.[1][2]

Protocol 1: Synthesis from o-Toluidine [1][2]

This process involves three main stages:

-

Amidation: Reaction of o-toluidine with butyryl chloride to form N-(2-methylphenyl)butanamide.

-

Bromination: Bromination of the intermediate to yield N-(4-bromo-2-methylphenyl)butanamide.

-

Carbonylation and Esterification: Reaction with carbon monoxide and methanol in the presence of a palladium catalyst to produce the final product.

Detailed Steps:

-

Stage 1: N-(2-methylphenyl)butanamide Synthesis:

-

o-Toluidine is dissolved in an inert solvent.

-

Butyryl chloride is added dropwise at a temperature of 50-100°C.

-

The reaction is stirred until the evolution of gas ceases.

-

The solvent is removed by distillation.

-

-

Stage 2: N-(4-bromo-2-methylphenyl)butanamide Synthesis:

-

The crude amide from Stage 1 is dissolved in a suitable solvent for bromination (e.g., acetic acid).

-

Bromine is added to the solution.

-

-

Stage 3: Methyl 4-(butanoylamino)-3-methylbenzoate Synthesis:

-

N-(4-bromo-2-methylphenyl)butanamide and a palladium catalyst are placed in a pressure vessel.

-

A mixture of methanol and a base is added.

-

The vessel is pressurized with carbon monoxide (2-30 bar) at 90-160°C.

-

The reaction proceeds until carbon monoxide uptake stops.

-

The final product is isolated and purified, with reported yields of up to 95%.[2]

-

Mandatory Visualization

Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate

This nitrated derivative is a documented intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[3][]

Data Presentation

| Property | Value | Reference |

| CAS Number | 152628-01-8 | [3][5][6][7][8] |

| Molecular Formula | C13H16N2O5 | [3][5] |

| Molecular Weight | 280.28 g/mol | [3][5] |

| Appearance | White solid powder | [][6][8] |

| Boiling Point | 468.1±45.0 °C (Predicted) | [3] |

| Density | 1.265 g/cm³ | [3] |

| Storage Temperature | 2-8°C or -20°C | [3][] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3][] |

| Primary Use | Intermediate for Telmisartan synthesis | [3][][7] |

Experimental Protocols

Synthesis of Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate [9]

This synthesis involves the nitration of Methyl 4-(butanoylamino)-3-methylbenzoate.

Detailed Steps:

-

Preparation of the starting material: Methyl 4-(butanoylamino)-3-methylbenzoate is prepared from Methyl 4-amino-3-methylbenzoate and butyryl chloride in chloroform.

-

Nitration: The reaction solution containing the starting material is added dropwise to 95% fuming nitric acid at a temperature of -10°C to -5°C.

-

Isolation: The product is isolated from the reaction mixture. This improved nitration method is reported to have an overall yield of 88% and is noted for its efficiency and low cost.[9]

Mandatory Visualization

Methyl 4-(butylamino)benzoate

This compound features a secondary amine and is used as a building block in organic synthesis, particularly for pharmaceuticals such as local anesthetics and anti-inflammatory agents.[10]

Data Presentation

| Property | Value | Reference |

| CAS Number | 71839-12-8 | [11][12][13][14] |

| Molecular Formula | C12H17NO2 | [11][13] |

| Molecular Weight | 207.27 g/mol | [10][11][13][14][15] |

| Appearance | Off-white solid | [11] |

| Melting Point | 104 °C | [10][13] |

| Boiling Point | 323.3±25.0 °C (Predicted) | [10][13] |

| Density | 1.055 g/cm³ | [10][13] |

| Synonyms | N-Butyl-4-(methoxycarbonyl)aniline | [11][15] |

| Primary Use | Intermediate in organic synthesis | [10][16] |

Experimental Protocols

While a direct synthesis protocol for Methyl 4-(butylamino)benzoate was not detailed in the provided search results, the synthesis of its corresponding carboxylic acid, 4-(Butylamino)benzoic acid, is described and can be logically extended to the methyl ester.[16]

Synthesis of 4-(Butylamino)benzoic Acid [16]

-

Reductive Amination: 4-Aminobenzoic acid is dissolved in methanol.

-

n-Butyraldehyde and a reducing agent (R-methylpyridine-borane) are added.

-

The reaction mixture is stirred at room temperature for 16-24 hours.

-

Workup: The solvent is removed, and the residue is treated with 1 M HCl.

-

The pH is neutralized with NaHCO3 solution.

-

Extraction and Purification: The product is extracted with ethyl acetate, washed with brine, dried, and purified by column chromatography.

Esterification to Methyl 4-(butylamino)benzoate:

The resulting 4-(Butylamino)benzoic acid can be converted to its methyl ester via standard esterification methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H2SO4).

Mandatory Visualization

References

- 1. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 2. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 3. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]

- 5. klivon.com [klivon.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. haihangchem.com [haihangchem.com]

- 8. haihangindustry.com [haihangindustry.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 4-(butylamino)benzoate [myskinrecipes.com]

- 11. niainnovation.in [niainnovation.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chembk.com [chembk.com]

- 14. cymitquimica.com [cymitquimica.com]

- 15. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 4-(butanoylamino)benzoate

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 4-(butanoylamino)benzoate, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 4-(butanoylamino)benzoate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

-

Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their proximity to other protons. Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the instrument measures the absorption of radiation at different wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-(butanoylamino)benzoate.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

"solubility profile of Methyl 4-(butanoylamino)benzoate in organic solvents"

Solubility Profile of Methyl 4-(butanoylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. Methyl 4-(butanoylamino)benzoate, an aromatic amide ester, possesses structural features that suggest a nuanced solubility profile. Understanding its behavior in different organic solvents is paramount for predicting its dissolution rate, designing appropriate dosage forms, and ensuring consistent performance.

This technical guide outlines the theoretical solubility characteristics of Methyl 4-(butanoylamino)benzoate, presents an illustrative solubility profile in common organic solvents, and provides a detailed, standardized protocol for its experimental determination.

Compound Profile

-

IUPAC Name: Methyl 4-(butanoylamino)benzoate

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol

-

Structure:

-

An aromatic benzene ring.

-

A methyl ester group (-COOCH₃).

-

An amide linkage (-NHCO-).

-

A propyl chain derived from the butanoyl group.

-

The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester groups), combined with a nonpolar aromatic ring and alkyl chain, indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.

Illustrative Solubility Data

The following table presents a hypothetical, yet chemically reasonable, solubility profile for Methyl 4-(butanoylamino)benzoate at ambient temperature (25°C). This data is for illustrative purposes only and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| Nonpolar | n-Hexane | 0.1 | < 0.1 | Dominated by nonpolar interactions; poor solvation of the polar amide and ester groups. |

| Toluene | 2.4 | 1 - 5 | Aromatic-aromatic (π-π) interactions may provide some solubility. | |

| Polar Aprotic | Diethyl Ether | 2.8 | 5 - 15 | Moderate polarity and some hydrogen bond accepting capability. |

| Ethyl Acetate | 4.4 | 20 - 50 | Good balance of polarity; acts as a hydrogen bond acceptor for the amide N-H. | |

| Acetone | 5.1 | 50 - 100 | Highly polar; effective at solvating both the ester and amide functional groups. | |

| Acetonitrile | 5.8 | 30 - 70 | High polarity but a weaker hydrogen bond acceptor than acetone. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Highly polar and a strong hydrogen bond acceptor; excellent solvent for this class of compounds. | |

| Polar Protic | 1-Butanol | 4.0 | 15 - 40 | Can act as both a hydrogen bond donor and acceptor, but the longer alkyl chain reduces overall polarity. |

| 2-Propanol | 4.0 | 25 - 60 | Similar to butanol, effective at solvating the polar groups. | |

| Ethanol | 4.3 | 40 - 90 | Good hydrogen bonding capabilities (donor and acceptor). | |

| Methanol | 5.1 | 50 - 120 | High polarity and strong hydrogen bonding ability.[1] | |

| Chlorinated | Dichloromethane | 3.1 | 10 - 30 | Capable of dissolving a wide range of organic compounds. |

| Chloroform | 4.1 | 20 - 50 | A good solvent for amides, potentially forming a hydrogen bond with the amide N-H.[1] |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This section details a standard operating procedure for determining the thermodynamic solubility of a solid compound like Methyl 4-(butanoylamino)benzoate in an organic solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Methyl 4-(butanoylamino)benzoate (solid, >98% purity)

-

Organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure

-

Sample Preparation: Add an excess amount of Methyl 4-(butanoylamino)benzoate (e.g., 20-30 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a standard period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial. Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of Methyl 4-(butanoylamino)benzoate by comparing the peak area to a pre-established calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility in the broader context of drug development.

Caption: Workflow for experimental solubility determination.

Caption: Role of solubility in drug development.

References

The Ascending Profile of N-Acyl Aminobenzoates: A Technical Guide to Their Biological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl aminobenzoates, a versatile class of organic compounds, are emerging as promising scaffolds in drug discovery and development. Characterized by an acyl group attached to an aminobenzoate moiety, these molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-acyl aminobenzoates. It aims to serve as a vital resource for researchers by presenting quantitative biological data in a structured format, detailing key experimental protocols for the evaluation of these compounds, and visualizing the underlying molecular mechanisms and experimental workflows through clear, concise diagrams. As the threat of drug-resistant pathogens and the need for novel therapeutic agents for complex diseases continue to grow, the exploration of N-acyl aminobenzoates offers a promising avenue for the development of next-generation therapeutics.

Introduction: The Chemical Versatility and Biological Promise of N-Acyl Aminobenzoates

N-acyl aminobenzoates are a class of compounds structurally derived from aminobenzoic acid, where the amino group is acylated. This structural motif is found in a variety of biologically active molecules and provides a flexible platform for medicinal chemists to modulate physicochemical and pharmacological properties. The core structure allows for diverse substitutions at both the acyl chain and the aminobenzoate ring, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).

The interest in N-acyl aminobenzoates stems from their demonstrated efficacy in various biological assays. Numerous studies have highlighted their potential as:

-

Antimicrobial Agents: Exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

-

Anticancer Therapeutics: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction.

-

Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways, for instance, through the inhibition of cyclooxygenase (COX) enzymes.

-

Enzyme Inhibitors: Targeting specific enzymes implicated in disease pathogenesis, such as fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system.[1]

This guide will delve into the quantitative aspects of these biological activities, provide detailed methodologies for their assessment, and illustrate the key molecular pathways involved.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various studies on the biological activities of N-acyl aminobenzoate derivatives and related compounds. This data is crucial for understanding the structure-activity relationships and for guiding future drug design efforts.

Table 1: Anticancer Activity of N-Acyl Aminobenzoate Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| N-(3-oxo-dodecanoyl)-homoserine lactone | A549 (Lung) | MTT | ~25 | [2] |

| N-(3-oxo-dodecanoyl)-homoserine lactone | H1299 (Lung) | MTT | ~30 | [2] |

| Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (Breast) | Not Specified | 23.2 - 95.9 | [3] |

| Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | HepG-2 (Liver) | Not Specified | 23.2 - 95.9 | [3] |

Table 2: Antimicrobial Activity of N-Acyl Aminobenzoate and Related Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µM) | Reference |

| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 2.9 | [4] |

| N,N-disubstituted 2-aminobenzothiazole (Compound 4, Cl removed) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~5.8 - 8.7 | [4] |

| N,N-disubstituted 2-aminobenzothiazole (Compound 5, Cl at 5-position) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~2.9 | [4] |

| N,N-disubstituted 2-aminobenzothiazole (Compound 7, F substituted) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~0.48 | [4] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of N-Acyl Aminobenzoate Derivatives

| Compound/Derivative | Target | Assay | IC50 (µM) / Ki | Reference |

| N-acylanthranilic acid derivative (TM5275) | Plasminogen Activator Inhibitor-1 (PAI-1) | Enzyme Inhibition | Potent in vitro activity | [5] |

| Piperazino/Morpholino amino acyl benzoates | Carrageenin-induced edema (in vivo) | Anti-inflammatory | Potent activity | [6] |

| Phosphonamidate analog of N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) | Enzyme Inhibition | Ki = 34 nM | [7] |

| Phosphonamidate analog of N-acetyl-D-glutamate | N-acetyl-D-glutamate deacetylase (DGD) | Enzyme Inhibition | Ki = 460 pM | [7] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) | COX-2 | Enzyme Inhibition | IC50 = 0.18 - 0.74 µM | [8][9] |

| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 1 (EAAT1) | Inhibition Assay | IC50 = 10 µM | [10] |

| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 2 (EAAT2) | Inhibition Assay | IC50 = 40 µM | [10] |

| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 3 (EAAT3) | Inhibition Assay | IC50 = 30 µM | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-acyl aminobenzoates.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test N-acyl aminobenzoate derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: From a pure culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-acyl aminobenzoate derivatives in the broth.

-

Inoculation: Add a standardized volume of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH) Fluorometric Assay

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare the FAAH assay buffer, FAAH enzyme solution, fluorogenic substrate (e.g., AMC-arachidonoyl amide), and the test N-acyl aminobenzoate inhibitors at various concentrations.[11][12]

-

Reaction Setup: In a 96-well black plate, add the FAAH assay buffer, the enzyme solution, and the inhibitor solution.[13] Include a positive control (a known FAAH inhibitor) and a no-inhibitor control.[14]

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 340-360/450-465 nm) over time in a kinetic mode at 37°C.[12][14]

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 or Ki value for the inhibitor.[15]

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a cofactor solution, a fluorescent probe, the substrate (arachidonic acid), and the test N-acyl aminobenzoate derivatives at various concentrations.[16]

-

Reaction Setup: In a 96-well black plate, add Tris-HCl buffer, the COX cofactor solution, the respective COX enzyme solution, and the test compound solution.[13]

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Probe Addition: Add the fluorescent probe to each well.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Incubate for 5 minutes in the dark at 37°C and then measure the fluorescence (e.g., Ex/Em = 560/590 nm).[13]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[16]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which N-acyl aminobenzoates exert their biological effects is crucial for their rational design and development as therapeutic agents. This section visualizes some of the key signaling pathways and experimental workflows.

Apoptosis Induction in Cancer Cells

Many anticancer agents, including some N-acyl aminobenzoate derivatives, induce cell death through apoptosis, a programmed cell death mechanism. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.[17]

Caption: Intrinsic and extrinsic apoptosis pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of endocannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can have therapeutic effects in pain, inflammation, and anxiety. N-acyl aminobenzoates are being investigated as potential FAAH inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Untitled Document [ucl.ac.uk]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-(butanoylamino)benzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, intermediates are the foundational building blocks that dictate the efficiency, purity, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. Methyl 4-(butanoylamino)benzoate, also known as methyl 4-butyramidobenzoate, is a functionalized aromatic compound that serves as a valuable intermediate. Its structure, featuring a reactive ester and an amide linkage, makes it a versatile precursor for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via N-acylation, and explores the critical role of its derivatives in the synthesis of major pharmaceuticals, such as the antihypertensive drug Telmisartan.

Chemical and Physical Properties

Quantitative data for Methyl 4-(butanoylamino)benzoate and its primary precursor, Methyl 4-aminobenzoate, are summarized below. Data for the target compound is limited in publicly available literature; therefore, some properties are calculated.

Table 1: Physicochemical Properties of Methyl 4-(butanoylamino)benzoate

| Property | Value | Source |

| IUPAC Name | methyl 4-(butanoylamino)benzoate | - |

| Synonyms | methyl 4-butyramidobenzoate | [1] |

| CAS Number | Not explicitly found | - |

| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |

| Molecular Weight | 221.25 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Table 2: Physicochemical Properties of Starting Material: Methyl 4-aminobenzoate

| Property | Value | Source |

| CAS Number | 619-45-4 | Sigma-Aldrich |

| Molecular Formula | C₈H₉NO₂ | Sigma-Aldrich |

| Molecular Weight | 151.16 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 110-111 °C | Sigma-Aldrich |

| Assay | ≥98% | Sigma-Aldrich |

Synthesis of Methyl 4-(butanoylamino)benzoate

The most direct and common method for the preparation of Methyl 4-(butanoylamino)benzoate is the N-acylation of Methyl 4-aminobenzoate with butyryl chloride. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.

Caption: Synthesis workflow for Methyl 4-(butanoylamino)benzoate.

Experimental Protocol: N-acylation

This protocol is a representative procedure based on standard organic chemistry methodology. Researchers should adapt it based on laboratory conditions and scale.

Materials:

-

Methyl 4-aminobenzoate (1.0 eq)

-

Butyryl chloride (1.1 eq)

-

Anhydrous Pyridine (1.2 eq) or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-aminobenzoate (1.0 eq) and dissolve it in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring. The base acts as a scavenger for the HCl byproduct generated during the reaction.

-

Acylation: Add butyryl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. A synthesis employing a related palladium-catalyzed method reported a yield of 64%.[1]

Application as a Pharmaceutical Intermediate

While Methyl 4-(butanoylamino)benzoate itself is a versatile building block, its derivatives are well-documented as critical intermediates in major drug syntheses. A prominent example is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8), which is a key precursor in the industrial production of Telmisartan .[2][3]

Telmisartan is a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[3] The synthesis pathway highlights the importance of building complexity in a stepwise manner, where the butanoylamino-benzoate core provides the necessary scaffold for subsequent chemical transformations.

The diagram below outlines the logical progression from the intermediate to the final API, Telmisartan.

Caption: Role of a derivative intermediate in Telmisartan synthesis.[3][4][5]

The synthesis of Telmisartan begins with the acylation of a methyl aminobenzoate derivative, followed by nitration to produce the key intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3] This intermediate then undergoes a series of reactions including reduction of the nitro group, cyclization to form a benzimidazole ring, saponification, a second condensation to form a bis-benzimidazole core, and finally alkylation and hydrolysis to yield Telmisartan.[3][5] This pathway underscores how the initial butanoylamino-benzoate structure is strategically modified to build the complex heterocyclic system required for therapeutic activity.

Conclusion

Methyl 4-(butanoylamino)benzoate represents a class of fundamental intermediates whose value lies in the strategic placement of functional groups amenable to further chemical modification. While detailed physicochemical data for this specific molecule is sparse, its synthesis is straightforward via standard N-acylation protocols. The true utility of this structural motif is demonstrated by its derivatives, which serve as crucial, high-purity precursors in the multi-step synthesis of complex APIs like Telmisartan. For drug development professionals, understanding the synthesis and potential of such intermediates is essential for designing robust, efficient, and scalable manufacturing processes for next-generation therapeutics.

References

- 1. escholarship.org [escholarship.org]

- 2. nbinno.com [nbinno.com]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111925299A - Continuous flow method for synthesizing 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester and reaction device thereof - Google Patents [patents.google.com]

- 5. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(butanoylamino)benzoate from Methyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(butanoylamino)benzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acylation of methyl 4-aminobenzoate with butyryl chloride. This document details the reaction mechanism, experimental protocols, and characterization of the final product.

Core Synthesis Pathway: N-Acylation

The fundamental reaction for the synthesis of Methyl 4-(butanoylamino)benzoate is the nucleophilic acyl substitution of butyryl chloride with the amino group of methyl 4-aminobenzoate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. A common and effective method for this transformation is the Schotten-Baumann reaction.[1][2][3][4][5]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Methyl 4-(butanoylamino)benzoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-112 |

| Methyl 4-(butanoylamino)benzoate | C₁₂H₁₅NO₃ | 221.25 | 104[6] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of Methyl 4-(butanoylamino)benzoate. This protocol is based on established methods for N-acylation, such as the Schotten-Baumann reaction, and procedures for similar compounds.[7][8]

Materials:

-

Methyl 4-aminobenzoate

-

Butyryl chloride

-

Chloroform (or Dichloromethane)

-

Aqueous Sodium Hydroxide (10% w/v) or Pyridine

-

Hydrochloric Acid (5% v/v)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Addition of Base: Add a suitable base (1.1 to 1.5 equivalents). If using an aqueous base like 10% sodium hydroxide, the reaction will be biphasic. If using an organic base like pyridine, it will be a homogeneous solution.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add butyryl chloride (1.05 to 1.2 equivalents) dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

-

Work-up:

-

If a biphasic system with aqueous NaOH was used, separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.

-

If pyridine was used as the base, dilute the reaction mixture with the organic solvent and wash extensively with 5% HCl to remove the pyridine, followed by washes with water and saturated sodium bicarbonate solution.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-(butanoylamino)benzoate as a solid.

Experimental Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis of Methyl 4-(butanoylamino)benzoate.

Characterization of Methyl 4-(butanoylamino)benzoate

The structure and purity of the synthesized Methyl 4-(butanoylamino)benzoate can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the region of 7-8 ppm), a singlet for the methyl ester protons (~3.8 ppm), and signals for the butyryl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl, in the range of 0.9-2.5 ppm). A broad singlet for the N-H proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the methyl ester carbon, and the carbons of the butyryl group. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹) and the ester (around 1720 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (221.25 g/mol ). |

Signaling Pathway Diagram (Reaction Mechanism):

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products of Methyl 4-(butanoylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(butanoylamino)benzoate is a chemical compound of interest in various fields, including pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any product in which it is an active pharmaceutical ingredient (API) or a key intermediate. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4] This guide provides a comprehensive overview of the predicted degradation pathways of methyl 4-(butanoylamino)benzoate based on its chemical structure and general principles of organic chemistry. It also outlines standard experimental protocols for conducting forced degradation studies and presents a framework for data presentation.

While specific experimental data on the degradation of methyl 4-(butanoylamino)benzoate is not extensively available in public literature, this document serves as a theoretical and practical guide for researchers initiating such studies. The predicted degradation products are based on the known reactivity of the functional groups present in the molecule: a methyl ester and a butanoylamino (amide) group attached to a benzene ring.

Predicted Degradation Pathways

The primary degradation pathways for methyl 4-(butanoylamino)benzoate are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester and amide functional groups.[1] The reaction is typically catalyzed by the presence of acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester and amide linkages can be cleaved.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is hydrolyzed to a carboxylate salt, and the amide can also be cleaved, though generally under more stringent conditions than ester hydrolysis.[5]

The two primary sites for hydrolysis are the ester linkage and the amide linkage.

-

Ester Hydrolysis: This reaction would cleave the methyl ester, yielding 4-(butanoylamino)benzoic acid and methanol.

-

Amide Hydrolysis: This reaction would cleave the butanoylamino group, yielding methyl 4-aminobenzoate and butanoic acid.

-

Complete Hydrolysis: Under harsh conditions, both the ester and amide groups could be hydrolyzed, resulting in 4-aminobenzoic acid , butanoic acid, and methanol.

The following diagram illustrates the predicted hydrolytic degradation pathways.

Caption: Predicted hydrolytic degradation pathways of Methyl 4-(butanoylamino)benzoate.

Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents. For methyl 4-(butanoylamino)benzoate, potential sites of oxidation include the benzene ring, which could lead to the formation of hydroxylated derivatives, and the benzylic position of the butanoyl group, potentially leading to N-dealkylation or other oxidative products. The specific products would depend on the oxidizing agent used and the reaction conditions.

Photolytic Degradation

Aromatic compounds are often susceptible to degradation upon exposure to light, a process known as photolysis. The energy from UV or visible light can promote the molecule to an excited state, leading to bond cleavage and the formation of various degradation products. Photostability studies are crucial to determine the potential for degradation under light exposure and to establish appropriate packaging and storage conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance to an extent that is sufficient for the development and validation of stability-indicating methods.[3] A typical degradation of 5-20% is generally considered optimal.[2] The following are generalized protocols for stress testing.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies.

Hydrolytic Stress Study

Objective: To evaluate the stability of the drug substance in acidic and basic conditions.

Materials:

-

Methyl 4-(butanoylamino)benzoate

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Methanol or Acetonitrile (as co-solvent if needed)

-

Volumetric flasks, pipettes, pH meter

-

Water bath or incubator

Procedure:

-

Prepare a stock solution of methyl 4-(butanoylamino)benzoate in a suitable co-solvent if it has low aqueous solubility.

-

Acid Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add 0.1 M HCl to the mark.

-

Base Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add 0.1 M NaOH to the mark.

-

Neutral Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add purified water to the mark.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Oxidative Stress Study

Objective: To assess the susceptibility of the drug substance to oxidation.

Materials:

-

Methyl 4-(butanoylamino)benzoate

-

3% Hydrogen Peroxide (H₂O₂)

-

Other oxidizing agents as needed (e.g., AIBN)

-

Methanol or Acetonitrile

Procedure:

-

Prepare a solution of methyl 4-(butanoylamino)benzoate in a suitable solvent.

-

Add a specified volume of 3% H₂O₂ to the solution.

-

Keep the solution at room temperature or a slightly elevated temperature and protect it from light.

-

Monitor the reaction over time by withdrawing samples at regular intervals.

-

Analyze the samples by HPLC or a similar technique.

Photolytic Stress Study

Objective: To determine the photostability of the drug substance.

Materials:

-

Methyl 4-(butanoylamino)benzoate (solid and in solution)

-

Photostability chamber compliant with ICH Q1B guidelines (providing controlled light and UV exposure)

-

Quartz cuvettes or other suitable transparent containers

-

Dark control samples

Procedure:

-

Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep control samples protected from light under the same temperature and humidity conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

-

Compare the results to assess the extent of photodegradation.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Summary of Forced Degradation Results for Methyl 4-(butanoylamino)benzoate

| Stress Condition | Duration | % Assay of Parent Drug | % Total Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl | 24 h | 92.5 | 7.5 | 2 | 4.2 min |

| 48 h | 85.2 | 14.8 | 3 | 4.2 min, 5.1 min | |

| 0.1 M NaOH | 24 h | 88.9 | 11.1 | 2 | 3.8 min |

| 48 h | 79.1 | 20.9 | 3 | 3.8 min, 6.0 min | |

| 3% H₂O₂ | 24 h | 95.1 | 4.9 | 1 | 7.3 min |

| Thermal (60°C) | 7 days | 98.2 | 1.8 | 1 | 8.1 min |

| Photolytic | ICH Q1B | 96.5 | 3.5 | 2 | 9.5 min |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Example of Predicted Major Degradation Products and Their Identification

| Degradant ID | Predicted Structure | Molecular Weight ( g/mol ) | Method of Identification |

| DP-1 | 4-(Butanoylamino)benzoic Acid | 207.23 | LC-MS, NMR |

| DP-2 | Methyl 4-aminobenzoate | 151.16 | LC-MS, NMR |

| DP-3 | 4-Aminobenzoic acid | 137.14 | LC-MS, NMR |

Note: This table presents predicted degradation products. Actual identification requires experimental evidence.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of methyl 4-(butanoylamino)benzoate and outlines the standard methodologies for conducting forced degradation studies. The primary anticipated degradation routes are hydrolysis of the ester and amide functionalities. A systematic approach involving hydrolytic, oxidative, and photolytic stress testing is necessary to fully characterize the stability of this compound. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the parent drug and its degradation products. The information and protocols presented here serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries to design and execute robust stability studies for methyl 4-(butanoylamino)benzoate and related compounds.

References

Theoretical vs. Experimental Yield of Methyl 4-(butanoylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental yield for the synthesis of Methyl 4-(butanoylamino)benzoate. The synthesis is achieved via the N-acylation of methyl 4-aminobenzoate with butanoyl chloride. This guide presents a detailed experimental protocol, data on reaction yields, and a discussion on the factors influencing the discrepancy between theoretical and experimental outcomes.

Reaction Scheme

The synthesis of Methyl 4-(butanoylamino)benzoate proceeds through the reaction of methyl 4-aminobenzoate with butanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Yield Data: Theoretical vs. Experimental

The following table summarizes the quantitative data for a representative synthesis of Methyl 4-(butanoylamino)benzoate. The experimental data is based on analogous reactions reported in the literature for structurally similar compounds, which have shown high yields for this type of transformation.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Methyl 4-aminobenzoate (Limiting Reagent) | 15.12 | g | Molecular Weight: 151.16 g/mol |

| Butanoyl chloride (Excess) | 11.72 | g | Molecular Weight: 106.55 g/mol ; Density: 1.028 g/mL |

| Product | |||

| Theoretical Yield | 22.13 | g | Calculated based on the limiting reagent. |

| Experimental Yield | 19.48 | g | Represents an 88% yield, a high-efficiency transformation. [1] |

| Percent Yield | 88.0 | % | (Experimental Yield / Theoretical Yield) x 100 |

Experimental Protocol

This section details the methodology for the synthesis of Methyl 4-(butanoylamino)benzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Butanoyl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable inert solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (15.12 g, 0.1 mol) in dichloromethane (200 mL).

-

Base Addition: Add pyridine (8.7 g, 0.11 mol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylation: Slowly add butanoyl chloride (11.72 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(butanoylamino)benzoate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis and yield determination process.

Caption: Figure 1: Synthesis of Methyl 4-(butanoylamino)benzoate.

Caption: Figure 2: Workflow for Yield Determination.

Discussion

The reported experimental yield of 88% for a closely related transformation is considered high, indicating an efficient chemical reaction.[1] However, it is uncommon to achieve a 100% theoretical yield in practice. Several factors can contribute to the difference between the theoretical and experimental yields:

-

Incomplete Reactions: The reaction may not go to completion, with some starting material remaining unreacted.

-

Side Reactions: The formation of unintended byproducts can consume reactants and reduce the amount of the desired product formed.

-

Losses During Work-up and Purification: Product can be lost during transfers, extractions, filtration, and recrystallization steps.

-

Purity of Reagents: The presence of impurities in the starting materials can affect the reaction outcome.

To optimize the experimental yield, it is crucial to ensure precise control of reaction conditions, use pure reagents, and employ careful and efficient work-up and purification techniques.

References

An In-Depth Technical Guide to the Homologs and Analogs of Methyl 4-(butanoylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction